Cas no 2138278-64-3 (N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine)

N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine structure
2138278-64-3 structure
Product name:N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
CAS No:2138278-64-3
MF:C9H14N2O
Molecular Weight:166.220262050629
CID:5937037
PubChem ID:165867280

N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine 化学的及び物理的性質

名前と識別子

    • EN300-702242
    • 2138278-64-3
    • N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
    • インチ: 1S/C9H14N2O/c1-2-6-10-9-7-4-3-5-8(7)12-11-9/h2-6H2,1H3,(H,10,11)
    • InChIKey: LCKLFQKJVDSJOJ-UHFFFAOYSA-N
    • SMILES: O1C2CCCC=2C(=N1)NCCC

計算された属性

  • 精确分子量: 166.110613074g/mol
  • 同位素质量: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 38.1Ų

N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-702242-0.1g
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
2138278-64-3 95.0%
0.1g
$779.0 2025-03-12
Enamine
EN300-702242-0.5g
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
2138278-64-3 95.0%
0.5g
$849.0 2025-03-12
Enamine
EN300-702242-0.25g
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
2138278-64-3 95.0%
0.25g
$814.0 2025-03-12
Enamine
EN300-702242-1.0g
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
2138278-64-3 95.0%
1.0g
$884.0 2025-03-12
Enamine
EN300-702242-0.05g
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
2138278-64-3 95.0%
0.05g
$744.0 2025-03-12
Enamine
EN300-702242-2.5g
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
2138278-64-3 95.0%
2.5g
$1735.0 2025-03-12
Enamine
EN300-702242-5.0g
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
2138278-64-3 95.0%
5.0g
$2566.0 2025-03-12
Enamine
EN300-702242-10.0g
N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine
2138278-64-3 95.0%
10.0g
$3807.0 2025-03-12

N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine 関連文献

N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amineに関する追加情報

Recent Advances in the Study of N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine (CAS: 2138278-64-3)

The compound N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine (CAS: 2138278-64-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the efficient synthetic routes for N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that reduces byproduct formation and enhances scalability. This advancement is crucial for potential industrial applications, where reproducibility and cost-effectiveness are paramount.

In terms of biological activity, preliminary in vitro studies have demonstrated that N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine exhibits promising inhibitory effects on specific kinase targets implicated in inflammatory pathways. These findings were corroborated by a separate study published in Bioorganic & Medicinal Chemistry Letters, which reported IC50 values in the low micromolar range. Such activity profiles suggest potential applications in treating chronic inflammatory diseases, though further in vivo validation is required.

Structural-activity relationship (SAR) studies have also been conducted to explore modifications to the N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine scaffold. Researchers have identified that the propyl group at the 3-position is critical for maintaining potency, while modifications to the oxazole ring can modulate selectivity. These insights are invaluable for the design of next-generation derivatives with improved pharmacological properties.

Despite these promising developments, challenges remain in the clinical translation of N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine. Pharmacokinetic studies indicate moderate bioavailability, necessitating further optimization of formulation strategies. Additionally, comprehensive toxicity profiling is still underway to ensure safety for human use. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in these areas.

In conclusion, N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine represents a compelling case study in modern drug discovery, showcasing the interplay between synthetic chemistry and biological evaluation. Continued research into its mechanisms of action and therapeutic potential will likely yield significant contributions to the field of medicinal chemistry in the coming years.

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